2-Bromo-4-isopropylanisole
Overview
Description
2-Bromo-4-isopropylanisole is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Aromatic Substitution
2-Bromo-4-isopropylanisole is involved in electrophilic aromatic substitution reactions. A study by Manglik et al. (1980) examined the kinetics and products of nitration in aqueous sulphuric acid of isopropylbenzene and derivatives, including 4-isopropylanisole and 2-bromotoluene. Their findings highlight the reactivity of these compounds under specific conditions, providing insight into their chemical behavior in various applications (Manglik et al., 1980).
Organic Photovoltaic Devices
In the field of organic electronics, particularly organic photovoltaic devices, derivatives of bromoanisoles like 4-bromoanisole are used as processing additives. A study by Liu et al. (2012) revealed that these additives can control phase separation and purity in semiconducting polymer blends. This is crucial for improving the morphology of organic photovoltaic devices (Liu et al., 2012).
Multicomponent Chemistry
2-Bromo-6-isocyanopyridine, a related compound to this compound, has been shown to be effective in multicomponent chemistry. Van der Heijden et al. (2016) highlighted its use as a convertible isocyanide, demonstrating its utility in synthesizing complex molecules like opioids (Van der Heijden et al., 2016).
Synthesis of Organic Compounds
Research by Chenhon (2015) involved the use of related isopropyl compounds in the synthesis of key intermediates for pharmaceutical applications. This demonstrates the role of these compounds in complex organic synthesis processes (Chenhon, 2015).
Chemical Engineering and Dye Synthesis
Xie et al. (2020) discussed the use of 4-bromo-3-methylanisole, a compound similar to this compound, in the synthesis of fluorane dye for thermal papers. This study illustrates the application of bromoanisoles in dye manufacturing and highlights advancements in chemical engineering processes (Xie et al., 2020).
Properties
IUPAC Name |
2-bromo-1-methoxy-4-propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEUHIWKMYPPSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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